molecular formula C18H20Cl2N2O4S2 B300430 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Cat. No. B300430
M. Wt: 463.4 g/mol
InChI Key: BUAVQKDPAYMREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases. The compound has been found to have interesting pharmacological properties, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is not fully understood. However, it has been found to have potential activity as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been found to have potential applications in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide are not fully understood. However, it has been found to have potential activity as a HDAC inhibitor. HDAC inhibitors have been found to have potential applications in the treatment of cancer, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide in lab experiments is that it has potential activity as a HDAC inhibitor, which makes it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide. One direction is to investigate its potential applications as a HDAC inhibitor in the treatment of cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action and its potential interactions with other compounds. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide involves several steps. The starting materials are 3-chloro-4-methoxyaniline and 4-chlorobenzenethiol. The first step involves the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form 3-chloro-4-methoxy(methylsulfonyl)aniline. The second step involves the reaction of 3-chloro-4-methoxy(methylsulfonyl)aniline with 2-chloroethyl acetate to form 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-chloroethyl)acetamide. The final step involves the reaction of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-chloroethyl)acetamide with 4-chlorobenzenethiol to form 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide.

Scientific Research Applications

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has potential applications in scientific research. It has been found to have interesting pharmacological properties, which make it a promising candidate for further investigation. The compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Molecular Formula

C18H20Cl2N2O4S2

Molecular Weight

463.4 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C18H20Cl2N2O4S2/c1-26-17-8-5-14(11-16(17)20)22(28(2,24)25)12-18(23)21-9-10-27-15-6-3-13(19)4-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)

InChI Key

BUAVQKDPAYMREQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl

Origin of Product

United States

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